
Diammonium pentachlororuthenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium pentachlororuthenate (NH4)2[RuCl5(H2O)] is a ruthenium coordination compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in different fields.
Aplicaciones Científicas De Investigación
Environmental Remediation
A study by Jou (2008) demonstrated the degradation of pentachlorophenol using zero-valence iron coupled with microwave energy, highlighting an innovative approach to environmental remediation. This method efficiently removes toxic organic compounds from the environment, showcasing a potential application for similar compounds like Diammonium pentachlororuthenate in degrading environmental pollutants through advanced oxidation processes (Jou, 2008).
Photovoltaic Devices
Research on defect passivation of organic-inorganic hybrid perovskites by Diammonium iodide suggests potential applications in improving the efficiency of photovoltaic devices. The methodology employed in this study could be adapted for this compound, to enhance the performance of solar cells by mitigating defects in perovskite films (Ting Zhao et al., 2016).
Nanocomposite Materials
Diammonium cations have been utilized to template lead(II) halide motifs, forming inorganic-organic nanocomposites. This research outlines the potential for this compound to be used in the creation of novel nanomaterials with diverse applications, ranging from electronics to catalysis (A. Lemmerer & D. Billing, 2012).
Semiconductor Technology
The study of Hexane-1,6-diammonium pentaiodobismuth as a molecular semiconductor indicates the potential for similar diammonium-based compounds in semiconductor applications. This research highlights the suitability of these materials for absorbing visible light and their potential in fabricating efficient solar cells (Xiaotong Li et al., 2021).
Water Treatment
Research on the quaternization of agricultural by-products to create anion exchange resins presents an interesting application for diammonium compounds in water treatment. By chemically modifying low-cost materials, efficient removal of toxic anions from water is achieved, suggesting a potential application for this compound in similar environmental engineering contexts (L. Wartelle & W. Marshall, 2006).
Mecanismo De Acción
Mode of Action
The molecular configuration of diammonium molecules influences the crystallization kinetics and carrier dynamics of these perovskites .
Pharmacokinetics
As such, the impact of these properties on the compound’s bioavailability remains unclear .
Result of Action
The molecular and cellular effects of Diammonium pentachlororuthenate’s action are primarily observed in its role as a precursor for the synthesis of other ruthenium compounds. The compound contributes to the formation of high-quality perovskite films with vertical crystal orientation, mitigatory lattice distortion, and efficient carrier transportation .
Propiedades
IUPAC Name |
diazanium;ruthenium(3+);pentachloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.2H3N.Ru/h5*1H;2*1H3;/q;;;;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEETWQIZFGAMIM-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5H8N2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68133-88-0 |
Source


|
| Record name | Ruthenate(2-), pentachloro-, ammonium (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068133880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diammonium pentachlororuthenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

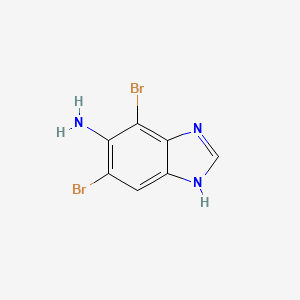
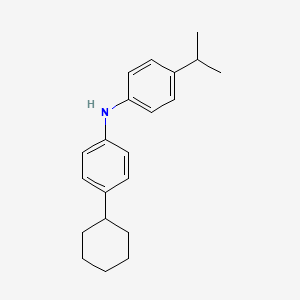
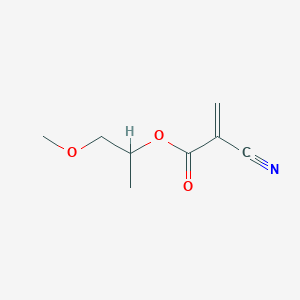
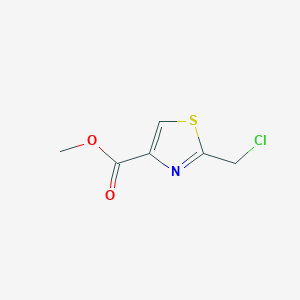
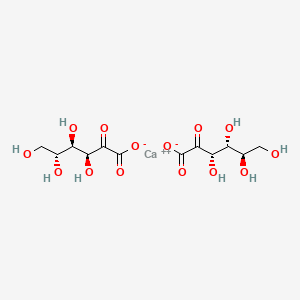
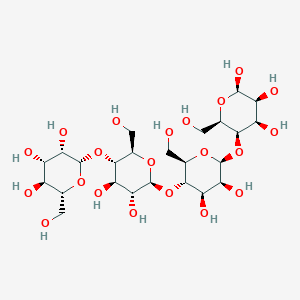
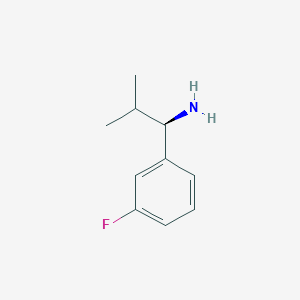
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1593425.png)
![4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593428.png)
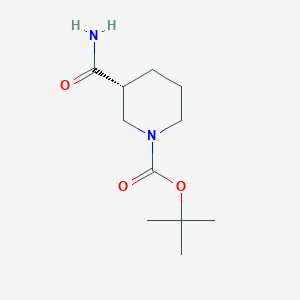
![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1593432.png)

![Pyrido[2,3-b]pyrazin-7-amine](/img/structure/B1593434.png)
